N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine
Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine: is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the benzothiazole ring, as well as a methylglycine moiety attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the condensation of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzothiazole ring, particularly at the positions ortho to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets. It is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors, leading to various biochemical and physiological effects such as inhibition of inflammatory mediators and activation of NF-κB signaling pathways.
Comparison with Similar Compounds
- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide
- N’-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide
- N’-(4,6-Difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
Comparison: Compared to these similar compounds, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-methylglycine is unique due to the presence of the methylglycine moiety, which may confer distinct biological activities and chemical reactivity. The fluorine atoms in the benzothiazole ring also enhance its stability and electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(4,6-difluoro-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2S/c1-14(4-8(15)16)10-13-9-6(12)2-5(11)3-7(9)17-10/h2-3H,4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCIXMCWELEOBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(C=C(C=C2S1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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